molecular formula C13H16N4OS B12237974 1-(2-Methoxyphenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine

1-(2-Methoxyphenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine

Cat. No.: B12237974
M. Wt: 276.36 g/mol
InChI Key: OYIKCCWCCKTOMC-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group and a thiadiazolyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine typically involves the reaction of 2-methoxyaniline with thiocarbohydrazide to form the intermediate 2-(2-methoxyphenyl)-1,3,4-thiadiazole. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 1-(2-hydroxyphenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a ligand for certain biological targets, making it useful in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-Methoxyphenyl)-4-(1,2,3-thiadiazol-2-yl)piperazine: Similar structure but with a different thiadiazole isomer.

    1-(2-Methoxyphenyl)-4-(1,3,4-oxadiazol-2-yl)piperazine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

1-(2-Methoxyphenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine is unique due to the specific combination of functional groups and the resulting properties. Its methoxyphenyl group and thiadiazolyl group confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C13H16N4OS/c1-18-12-5-3-2-4-11(12)16-6-8-17(9-7-16)13-15-14-10-19-13/h2-5,10H,6-9H2,1H3

InChI Key

OYIKCCWCCKTOMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=CS3

Origin of Product

United States

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